Anastrozole Mono Acid

Vue d'ensemble

Description

Anastrozole is a potent and selective non-steroidal aromatase inhibitor . It is used to treat early hormone receptor-positive breast cancer. It is also used for first-line treatment of hormone receptor-positive or hormone receptor-unknown advanced or metastatic (cancer that has spread) breast cancer .

Synthesis Analysis

The synthesis of Anastrozole involves the inhibition of estrogen synthesis. Fulvestrant binds and accelerates degradation of estrogen receptors .

Molecular Structure Analysis

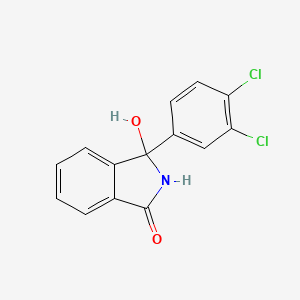

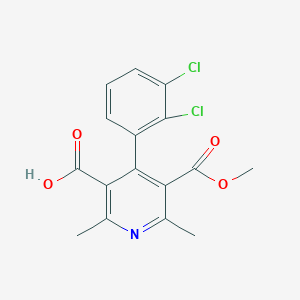

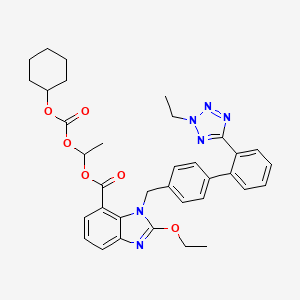

Anastrozole has a molecular formula of C17H19N5 and an average mass of 293.366 Da . It is a potent and highly selective aromatase (CYP19) inhibitor with an IC50 value of 15 nM .

Chemical Reactions Analysis

Anastrozole is determined in human plasma by liquid chromatography–mass spectrometry (LC–MS–MS). The detection is performed on an Agilent 6410-2K triple quadrupole tandem mass spectrometer by multiple reaction monitoring in the preset mass range 294.2 → 225.1 using atmospheric-pressure chemical ionization in positive-ion mode .

Physical And Chemical Properties Analysis

Anastrozole is a white or off-white crystalline powder. It is soluble in acetonitrile or ethyl acetate, soluble in ethanol, and almost insoluble in water . It has a density of 1.1±0.1 g/cm3, a boiling point of 469.7±55.0 °C at 760 mmHg, and a flash point of 237.9±31.5 °C .

Applications De Recherche Scientifique

Breast Cancer Treatment Strategy

- Anastrozole, as part of a sequencing strategy with tamoxifen, has been evaluated for its effects in postmenopausal patients with endocrine-responsive early breast cancer. The Austrian Breast and Colorectal Cancer Study Group conducted a large phase III clinical trial to compare the sequence strategy containing Anastrozole with 5 years of tamoxifen in a low- to intermediate-risk group of postmenopausal patients. This study revealed insights into recurrence-free survival and distant relapse-free survival, highlighting Anastrozole's role in breast cancer treatment strategies (Dubsky et al., 2012).

Pharmacokinetics in Adolescent Males

- A study on the pharmacokinetics and pharmacodynamics of Anastrozole in adolescent males with gynecomastia showed that Anastrozole is a potent aromatase inhibitor with rapid absorption and slow elimination kinetics after oral dosing. This study provides important information about the drug's interaction and effectiveness in conditions other than breast cancer (Mauras et al., 2009).

Electrophilic Nature and Metabolism

- Research has identified that Anastrozole itself is an electrophilic species, reactive to GSH. This study aimed to understand the mechanisms of hepatotoxicity of Anastrozole and provided a new avenue to define the role of metabolic activation in hepatotoxicity, which is crucial for developing safer drug protocols (Ding et al., 2022).

Histopathological Effects in Breast Cancer

- Anastrozole's effects on tumor histopathology were studied in postmenopausal women with large operable breast cancer. The research indicated significant changes in tumor cellularity, fibrosis, and progesterone receptor staining following Anastrozole treatment, providing insights into its therapeutic mechanism at the cellular level (Anderson et al., 2002).

Nanostructured Lipid Carriers for Drug Delivery

- Anastrozole has been formulated into nanostructured lipid carriers (NLCs) as a multifunctional platform for drug delivery in cancer therapy. This formulation demonstrated efficient loading and sustained drug release, which is significant for improving drug delivery systems in cancer treatment (Hashim & Rajab, 2021).

Pharmacokinetic Evaluation of Transdermal Formulation

- A study on the pharmacokinetic evaluation of a transdermal Anastrozole-in-adhesive formulation demonstrated a favorable Anastrozole plasma concentration-time course, which could lead to improved pharmacokinetics and drug safety in breast cancer treatment (Regenthal et al., 2018).

Chemopreventive Effects in Premenopausal Breast Cancer Model

- The chemopreventive effects of Anastrozole were evaluated in a premenopausal mammary carcinogenesis model in rats. This study provides valuable insights into Anastrozole's potential in breast cancer prevention and its effects on various biological systems (Kubatka et al., 2008).

Safety And Hazards

Orientations Futures

Propriétés

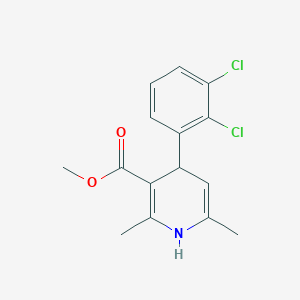

IUPAC Name |

2-[3-(2-cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-11-13(6-15(22)23)5-14(7-21-10-19-9-20-21)12(2)16(11)17(3,4)8-18/h5,9-10H,6-7H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVDRVMMMBAXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1CC(=O)O)CN2C=NC=N2)C)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anastrozole Mono Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)